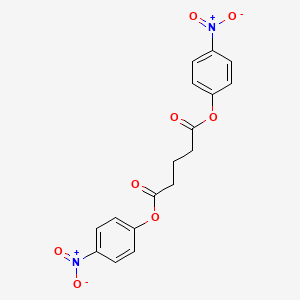
Bis(4-nitrophenyl) pentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-nitrophenyl) pentanedioate: is an organic compound characterized by the presence of two 4-nitrophenyl groups attached to a pentanedioate backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-nitrophenyl) pentanedioate typically involves the esterification of pentanedioic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Bis(4-nitrophenyl) pentanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield pentanedioic acid and 4-nitrophenol.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Hydrolysis: Pentanedioic acid and 4-nitrophenol.
Reduction: Bis(4-aminophenyl) pentanedioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Bis(4-nitrophenyl) pentanedioate is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate.
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying enzyme mechanisms. The compound’s nitro groups can be reduced to amino groups, which can then be functionalized for various biological applications.
Industry: In the industrial sector, this compound is used in the production of flame retardants and smoke suppressants. Its incorporation into polymer matrices can enhance the fire resistance of materials.
作用機序
The mechanism by which Bis(4-nitrophenyl) pentanedioate exerts its effects depends on the specific chemical reactions it undergoes. For example, in hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack from water molecules. In reduction reactions, the nitro groups are converted to amino groups through electron transfer processes facilitated by reducing agents.
類似化合物との比較
Bis(4-nitrophenyl) phosphate: Similar in structure but contains a phosphate group instead of a pentanedioate backbone.
Bis(4-nitrophenyl) squaramide: Contains a squaramide group and is studied for its host-guest interactions with anions.
Bis(4-nitrophenyl) carbonate: Contains a carbonate group and is used in the synthesis of polycarbonates.
Uniqueness: Bis(4-nitrophenyl) pentanedioate is unique due to its pentanedioate backbone, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
bis(4-nitrophenyl) pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O8/c20-16(26-14-8-4-12(5-9-14)18(22)23)2-1-3-17(21)27-15-10-6-13(7-11-15)19(24)25/h4-11H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIJXIHQQRSQDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













